
N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide), also known as CDC, is a synthetic compound that has gained attention in scientific research due to its potential as a drug delivery system and its ability to act as an inhibitor for certain enzymes. CDC is a member of the cyclopropane carboxamide family, which is known for its unique structural features and potential therapeutic applications.
Mecanismo De Acción
N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) is believed to inhibit enzymes through its ability to bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Additionally, N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) has been shown to induce apoptosis in cancer cells through the inhibition of cathepsin B and L.
Biochemical and Physiological Effects:
N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) has been shown to have low toxicity and is generally well-tolerated in animal studies. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis. N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) has also been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) is its potential as a drug delivery system, as it has been shown to effectively encapsulate and deliver drugs to specific target sites. However, one limitation is its relatively high cost compared to other drug delivery systems.
Direcciones Futuras
1. Further studies on the effectiveness of N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) as a drug delivery system for various drugs and target sites.
2. Investigation of the potential for N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) as a therapeutic agent for various diseases, including cancer and inflammation.
3. Development of more cost-effective synthesis methods for N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide).
4. Exploration of the potential for N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) as a diagnostic tool for enzyme activity in various diseases.
Métodos De Síntesis
N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) can be synthesized through various methods, including the reaction of cyclohexanediamine with 2,2-diphenylcyclopropanecarboxylic acid chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide).
Aplicaciones Científicas De Investigación
N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) has been studied for its potential applications in drug delivery systems, as it has been shown to be effective in encapsulating and delivering drugs to specific target sites. It has also been studied for its ability to inhibit certain enzymes, such as cathepsin B and L, which are involved in various pathological processes, including cancer metastasis and inflammation.
Propiedades
IUPAC Name |
N-[2-[(2,2-diphenylcyclopropanecarbonyl)amino]cyclohexyl]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N2O2/c41-35(31-25-37(31,27-15-5-1-6-16-27)28-17-7-2-8-18-28)39-33-23-13-14-24-34(33)40-36(42)32-26-38(32,29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-12,15-22,31-34H,13-14,23-26H2,(H,39,41)(H,40,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVHEWSRHKIFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5CC5(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-cyclohexane-1,2-diylbis(2,2-diphenylcyclopropanecarboxamide) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)
![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B4962305.png)
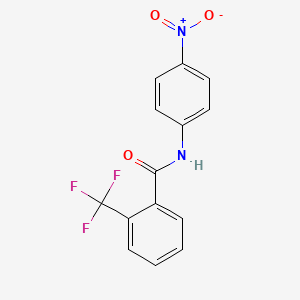
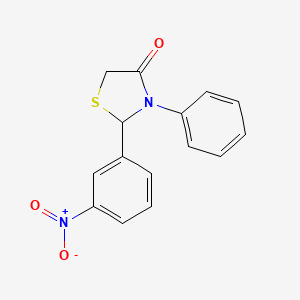
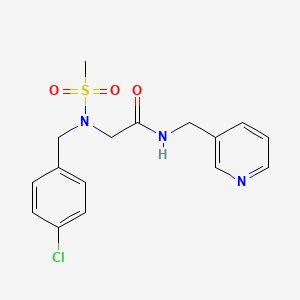
![8-bromo-7-[3-(4-fluorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4962356.png)
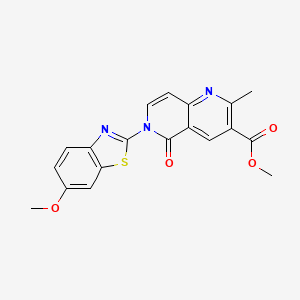
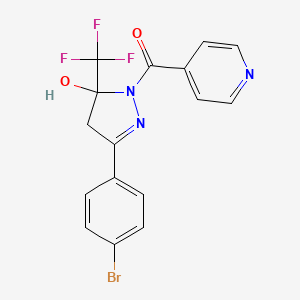
![3-isopropyl-8-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4962372.png)
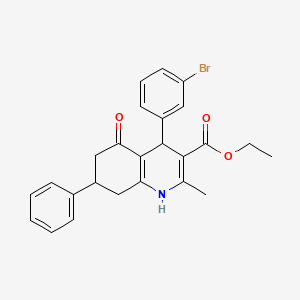
![3-[(4-chlorobenzyl)oxy]benzonitrile](/img/structure/B4962387.png)